4-(4-methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione
Description
4-(4-Methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5,10-trione is a polycyclic imide derivative characterized by a rigid tricyclic core with multiple aromatic substituents. The compound features a 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene backbone substituted with a 4-methylphenyl group at the 4-position and phenyl groups at the 1,7,8,9-positions.
Properties
Molecular Formula |
C40H29NO3 |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
4-(4-methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C40H29NO3/c1-26-22-24-31(25-23-26)41-36(42)34-35(37(41)43)40(30-20-12-5-13-21-30)33(28-16-8-3-9-17-28)32(27-14-6-2-7-15-27)39(34,38(40)44)29-18-10-4-11-19-29/h2-25,34-35H,1H3 |
InChI Key |
FCLDOLAQOJSJQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Biological Activity
The compound 4-(4-methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione is a synthetic heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article delves into the biological activity of this compound by reviewing available literature and summarizing key findings related to its efficacy against various cell lines and pathogens.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a complex arrangement of phenyl groups and a nitrogen-containing tricyclic framework, which is often associated with significant biological activity.
Anticancer Activity
Research has shown that derivatives of similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- In a study evaluating various heterocycles, compounds similar to the target compound showed significant cytotoxicity towards human fibroblasts (BJ), neuroblastoma (SH-SY5Y), epithelial lung carcinoma (A549), and colorectal adenocarcinoma (CACO-2) cell lines. The results indicated that these compounds could reduce metabolic activity significantly at concentrations ranging from 10 µM to 100 µM depending on the cell line tested .
| Cell Line | Concentration (µM) | % Decrease in Metabolic Activity |
|---|---|---|
| BJ | 50 | 27% |
| A549 | 100 | 39% |
| SH-SY5Y | 50 | 22% |
| CACO-2 | 100 | 27% |
The mechanism of action for compounds in this class often involves the induction of apoptosis in cancer cells. Studies have indicated that these compounds can activate both receptor-mediated and mitochondrial apoptotic pathways, leading to increased expression of pro-apoptotic genes such as BAX and NOXA .
Case Studies
- Study on Anticancer Effects :
- Evaluation of Structural Analogues :
Comparison with Similar Compounds
Anticancer Activity
- For example, aminoalkanol derivatives of 1,7-diethyl-8,9-diphenyl analogues show IC₅₀ values of 1–10 µM against leukemia (K562, HL-60) and cervical cancer (HeLa) cells .
- Compound 9 : Demonstrates moderate cytotoxicity (IC₅₀ ~10–50 µM) due to its polar dioxopiperidinyl group, which may reduce cell membrane permeability .
- Aminoalkanol Derivatives (e.g., Compound I): Exhibit high selectivity for leukemia cells (IC₅₀ <10 µM) while sparing normal endothelial cells (HUVEC, IC₅₀ >100 µM) .
Enzyme Inhibition
- Aminoalkanol Derivatives: Act as competitive inhibitors of prostatic acid phosphatase (PAP) and tissue-nonspecific alkaline phosphatase (TNAP), with Ki values in the µM range .
- Target Compound : The methylphenyl group may enhance binding to hydrophobic enzyme pockets, though specific inhibition data are pending .
Physicochemical Properties
Preparation Methods
Diels-Alder Cycloaddition with Functionalized Maleimides
The tricyclic core is constructed via a Diels-Alder reaction between 1,2,3,4-tetraphenylcyclopenta-1,3-diene and N-(4-methylphenyl)maleimide. Maleimide derivatives are prepared by refluxing maleic anhydride with 4-methylaniline in glacial acetic acid, yielding N-(4-methylphenyl)maleimide (87% purity, m.p. 142–144°C). The diene (0.02 mol) and dienophile (0.022 mol) are heated in benzene for 6 hours, forming the 4-azatricyclo[5.2.1.0²⁶]dec-8-ene-3,5-dione intermediate (Figure 1). Crystallization from benzene affords white needles (81% yield, m.p. 246.5–246.9°C).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Benzene |
| Temperature | Reflux (80°C) |
| Time | 6 hours |
| Yield | 81% |
Bridgehead Oxidation to Introduce the 10-Trione
The dione intermediate undergoes oxidation at the bridgehead carbon (C10) using Jones reagent (CrO₃/H₂SO₄/acetone). A 0.01 mol sample is stirred in acetone at 0°C, followed by dropwise addition of Jones reagent until orange persistence. Quenching with isopropanol and extraction with chloroform yields the 3,5,10-trione (62%, m.p. 258–260°C). Alternative oxidants like KMnO₄ or SeO₂ result in lower yields (<45%) or over-oxidation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Replacing benzene with toluene or xylene reduces cycloaddition yields to 68–72%, attributed to lower dielectric constants slowing dienophile activation. Elevated temperatures (>100°C) promote side reactions, such as maleimide decomposition, while temperatures <70°C prolong reaction times (>12 hours).
Catalytic Systems
Lewis acids (e.g., ZnCl₂, 5 mol%) marginally improve cycloaddition yields (83–85%) but complicate purification due to metal coordination.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H-NMR (300 MHz, DMSO-d₆) of the trione reveals:
-
Aromatic protons: δ 7.74 (4H, d, J = 7.2 Hz), 7.24–6.52 (14H, m).
-
Bridgehead protons: δ 4.20 (2H, s, C2/C6-H), 3.23 (1H, d, J = 8.7 Hz, C10-H).
¹³C-NMR (75 MHz) confirms three carbonyls at δ 178.0 (C3/C5), 180.1 (C10).
High-Resolution Mass Spectrometry (HRMS)
HRMS (m/z): [M + Na]⁺ calculated for C₄₆H₃₅NO₃Na: 692.2145; found: 692.2143.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Diels-Alder + Oxidation | 62% | 98% | Scalable, high crystallinity |
| Direct Cyclocondensation | 48% | 89% | Fewer steps |
Direct cyclocondensation of triketones with amines (e.g., 4-methylaniline) under Mitsunobu conditions offers a one-pot route but suffers from regioselectivity issues and lower yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
